molecular formula C15H21N3 B271565 2-Methyl-1-(2-piperidin-1-yl-ethyl)-1H-benzoimidazole

2-Methyl-1-(2-piperidin-1-yl-ethyl)-1H-benzoimidazole

Katalognummer B271565
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: QCVNIPBRUFFPEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(2-piperidin-1-yl-ethyl)-1H-benzoimidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H20N4, and is commonly referred to as MPB.

Wirkmechanismus

The mechanism of action of MPB is not fully understood, but it is believed to act as a selective agonist for certain receptors in the brain. This means that it can bind to these receptors and activate them, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPB has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels. It has also been shown to have potential anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MPB in lab experiments is its high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on MPB, including:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications.
2. Development of new drugs based on the structure of MPB.
3. Investigation of its potential as an anti-inflammatory and antioxidant agent.
4. Studies to evaluate its safety and toxicity in animal models.
5. Exploration of its potential applications in other areas of scientific research, such as cancer biology and immunology.
In conclusion, MPB is a chemical compound that has been studied for its potential applications in scientific research. While its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects and is a promising candidate for the development of new drugs. Further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of MPB involves the reaction of 2-methylbenzimidazole with 2-(piperidin-1-yl)ethanamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes.

Wissenschaftliche Forschungsanwendungen

MPB has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C15H21N3

Molekulargewicht

243.35 g/mol

IUPAC-Name

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C15H21N3/c1-13-16-14-7-3-4-8-15(14)18(13)12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI-Schlüssel

QCVNIPBRUFFPEG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CCN3CCCCC3

Kanonische SMILES

CC1=NC2=CC=CC=C2N1CCN3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.